4-Deoxy-4-fluoroglucose

描述

Significance of Fluorinated Carbohydrate Analogs in Chemical Biology

The introduction of fluorine into carbohydrates, creating analogs like 4-deoxy-4-fluoro-D-glucose, is a strategic modification employed in chemical biology to probe and understand complex biological processes. rsc.org Fluorine's unique properties, such as its high electronegativity and small size, allow these analogs to mimic natural sugars while introducing subtle changes that can illuminate the mechanisms of molecular recognition, enzyme activity, and metabolic pathways. rsc.orgmdpi.comnih.gov

Fluorinated carbohydrates are instrumental in several key areas of research:

Probing Glycan-Protein Interactions: By systematically replacing hydroxyl groups with fluorine, researchers can map the critical contact points between a sugar and its binding protein, such as a lectin. nih.gov The use of ¹⁹F NMR spectroscopy with a library of fluorinated monosaccharides allows for the simultaneous screening of compounds and the identification of essential hydroxyl groups for binding. nih.gov

Studying Enzyme Mechanisms: These analogs can act as substrates or inhibitors of carbohydrate-processing enzymes, providing insights into their function. researchgate.net For instance, deoxyfluorinated sugars are potent tools for studying carbohydrate transport and enzymology. researchgate.net

Metabolic Pathway Exploration: Fluorinated sugars can be used to investigate metabolic routes like the pentose (B10789219) phosphate (B84403) pathway. bohrium.com Their increased metabolic stability compared to their natural counterparts makes them valuable for such studies. bohrium.com The radioactive isotope fluorine-18 (B77423) can be incorporated to create radiotracers for positron emission tomography (PET), enabling the visualization of metabolic processes in living organisms. bohrium.comrsc.org

The strategic incorporation of fluorine can modulate a carbohydrate's properties, including its conformational preferences and lipophilicity, making these analogs powerful probes in chemical biology. nih.gov

Research Context and Scope of 4-Deoxy-4-fluoro-D-glucose Investigations

Research on 4-deoxy-4-fluoro-D-glucose (4-FG) has spanned various biological systems, revealing its diverse biochemical effects.

In studies on Escherichia coli, 4-FG was found to be taken up by the cells but not used as a carbon source for growth. cdnsciencepub.comnih.gov It acts as a substrate for the phosphoenolpyruvate (B93156) phosphotransferase system and inhibits the growth of E. coli in the presence of glucose. cdnsciencepub.comnih.gov Furthermore, 4-FG was identified as an uncompetitive inhibitor of the enzyme β-galactosidase. cdnsciencepub.comcdnsciencepub.com These findings suggest that compounds that are not extensively metabolized can still induce catabolite repression. cdnsciencepub.comnih.gov

In the context of mammalian systems, analogs of 4-deoxy-4-fluoro-D-glucose have been synthesized and studied for their effects on glycosaminoglycan biosynthesis in hepatocytes. nih.gov Specifically, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, a derivative, was shown to reduce the incorporation of precursors into cellular glycosaminoglycans. nih.gov

Investigations into the physical properties of 4-FG have also been conducted. X-ray crystallography has shown that 4-deoxy-4-fluoro-β-D-glucopyranose crystallizes in a slightly distorted chair conformation. nih.gov NMR spectroscopy has been used to analyze the conformation of 4-FG in solution, providing insights into the rotational isomers present. researchgate.net

Furthermore, research on Pseudomonas putida has demonstrated that this bacterium can release fluoride (B91410) ions from 4-FG, a process dependent on a protein located in the outer membrane. nih.gov This has led to the use of radiolabeled 4-FG as a probe to identify a specific peptidoglycan-associated protein in the outer membrane of this organism.

The synthesis of 4-deoxy-4-fluoro-D-glucose and its derivatives is an active area of research, with various methods being developed to produce these valuable compounds for biological studies. acs.orggoogle.comresearchgate.net

Detailed Research Findings

Below are interactive data tables summarizing key research findings on 4-Deoxy-4-fluoro-D-glucose and its analogs.

Table 1: Biochemical Effects of 4-Deoxy-4-fluoro-D-glucose on Escherichia coli

| Organism | Observation | Method/Enzyme | Finding | Reference |

|---|---|---|---|---|

| Escherichia coli (ATCC 11775) | Uptake by resting cells | 0.06 mg/mg dry weight | cdnsciencepub.comnih.gov | |

| Escherichia coli (frozen-thawed) | Phosphorylation | Phosphoenolpyruvate phosphotransferase system | Rate is twice that of 3-deoxy-3-fluoro-D-glucose | cdnsciencepub.com |

| Escherichia coli | Growth | Not a carbon source for growth | cdnsciencepub.comnih.gov | |

| Escherichia coli | Growth Inhibition | In the presence of glucose | Inhibits the extent of growth | cdnsciencepub.comnih.gov |

| Escherichia coli K12 | Growth Inhibition | On lactose (B1674315) | Inhibits growth | cdnsciencepub.comcdnsciencepub.com |

Table 2: Effects of 4-Deoxy-4-fluoro-D-glucose Analogs on Glycosaminoglycan Biosynthesis

| Compound | System | Effect | Concentration | Reference |

|---|---|---|---|---|

| 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | Hepatocyte cellular glycosaminoglycans | Reduction of [³H]GlcN incorporation to 12% of control | 1.0 mM | nih.gov |

| 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | Hepatocyte cellular glycosaminoglycans | Reduction of [³⁵S]SO₄ incorporation to 18% of control | 1.0 mM | nih.gov |

| 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose | Hepatocyte cellular glycosaminoglycans | Reduction of [³H]GlcN incorporation to 1% of control | 1.0 mM | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose |

| 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose |

| 3-deoxy-3-fluoro-D-glucose |

| 4-Deoxy-4-fluoro-D-glucose |

| 4-deoxy-4-fluoro-β-D-glucopyranose |

| D-glucose |

| Fluorine |

| Glucose |

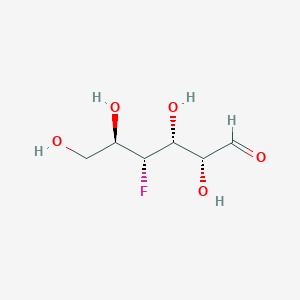

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEGLMFBNPWYQO-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951816 | |

| Record name | 4-Deoxy-4-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29218-07-3 | |

| Record name | 4-Deoxy-4-fluoro-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxy-4-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of 4 Deoxy 4 Fluoro D Glucose

Historical and Advanced Synthetic Routes

The synthesis of 4-Deoxy-4-fluoro-D-glucose has evolved, with early methods paving the way for more advanced and efficient routes. A common strategy involves the fluorination of a suitable glucose precursor at the C4 position.

Nucleophilic Displacement Strategies for Fluorination at C4 Position

The introduction of a fluorine atom at the C4 position of a glucose molecule is most commonly achieved through a nucleophilic substitution reaction, typically an SN2 mechanism. nih.gov This process involves the displacement of a good leaving group, such as a sulfonate ester (e.g., triflate, mesylate, or tosylate), by a fluoride (B91410) ion. nih.govacs.org The starting material is often a D-galactose derivative, where the stereochemistry at C4 is inverted to the desired D-glucose configuration during the nucleophilic attack. google.com

A variety of fluorinating agents have been employed for this transformation. These reagents are designed to deliver the fluoride nucleophile efficiently to the reaction center. Common examples include:

Potassium hydrogen difluoride (KHF2): Often used for epoxide openings, requiring elevated temperatures. acs.org

Silver fluoride (AgF) and Silver tetrafluoroborate (B81430) (AgBF4): These silver-based reagents are utilized in halogen displacement reactions. acs.org

(Diethylamino)sulfur trifluoride (DAST): A widely used reagent for deoxyfluorination. nih.gov

Triethylamine trishydrofluoride (Et3N·3HF): An alternative to DAST, it has been used to control stereochemistry in nucleophilic fluorination at the C4 position. researchgate.netresearchgate.net

Sulfuryl fluoride (SO2F2), Trifluoromethanesulfonyl fluoride (CF3SO2F), and Perfluorobutanesulfonyl fluoride (C4F9SO2F): These can be used in the presence of an organic base to produce 4-deoxy-4-fluoro-D-glucose derivatives from D-galactose derivatives. google.com

The choice of fluorinating agent and reaction conditions is critical to maximize the yield of the desired product and minimize side reactions, such as elimination. nih.gov

Stereochemical Considerations in 4-Deoxy-4-fluoro-D-glucose Synthesis

The stereochemistry of the final product is a crucial aspect of the synthesis. The SN2 reaction at the C4 position of a galactose precursor, which has an axial hydroxyl group at C4, leads to an inversion of configuration, resulting in the equatorial fluorine atom characteristic of 4-Deoxy-4-fluoro-D-glucose. acs.org

However, the success of this stereospecific inversion is influenced by several factors:

Steric Hindrance: Protecting groups on the sugar ring can sterically hinder the approach of the fluoride nucleophile, affecting the reaction's success. nih.gov

Dipole Interactions: The transition state of the fluorination reaction involves polar bonds. Interactions between the dipoles of these bonds and those of adjacent C-O bonds can influence the reaction's outcome. nih.gov

Protecting Groups: The nature and arrangement of protecting groups on the carbohydrate scaffold play a significant role in directing the stereochemical outcome of the fluorination reaction. nih.gov

Careful selection of the starting material, protecting groups, and reaction conditions is therefore essential to ensure the desired stereoisomer is obtained with high purity. nih.govresearchgate.net

Isotopic Labeling Approaches for Tracer Development

The development of isotopically labeled versions of 4-Deoxy-4-fluoro-D-glucose has been instrumental in its use as a tracer in biological studies.

Radiosynthesis of Carbon-14 Labeled 4-Deoxy-4-fluoro-D-glucose

While direct synthesis details for Carbon-14 labeled 4-Deoxy-4-fluoro-D-glucose are not extensively available in the provided search results, the general principles of introducing 14C into glucose molecules can be inferred. The synthesis would likely involve using a 14C-labeled glucose precursor or introducing a 14C-containing functional group at a specific position on the sugar ring before or after the fluorination step. For instance, D-glucose labeled uniformly with 14C (G-[U-14C]) is a common starting material for synthesizing other labeled compounds. nih.gov A study involving the treatment of Pseudomonas putida with D-{6-(3)H}-4-deoxy-4-fluoroglucose demonstrates the use of tritium (B154650) labeling, a similar radioisotopic labeling strategy.

Radiosynthesis of Fluorine-18 (B77423) Labeled 4-Deoxy-4-fluoro-D-glucose Derivatives (e.g., α-methyl-4-[18F]-fluoro-4-deoxy-D-glucopyranoside)

The synthesis of Fluorine-18 (18F) labeled derivatives of 4-deoxy-4-fluoro-D-glucose is of significant interest for positron emission tomography (PET) imaging. rsc.org 4-[18F]-Fluoro-4-deoxy-D-glucose (4-[18F]-FDG) has been investigated for its high affinity for sodium-glucose cotransporters (SGLTs). rsc.org

A key derivative, α-methyl-4-[18F]-fluoro-4-deoxy-D-glucopyranoside (αMe-4-[18F]-FDG), has been developed as a more specific tracer for SGLTs. rsc.orgcancer.gov This methylated analogue shows selectivity for SGLT uptake over glucose transporters (GLUTs). rsc.org The radiosynthesis of such tracers typically involves the nucleophilic substitution of a precursor with [18F]fluoride. nih.gov The short half-life of 18F (approximately 110 minutes) necessitates rapid and efficient radiosynthesis and purification methods. nih.govresearchgate.net

Table 1: Comparison of PET Tracers for Glucose Transporters

| Tracer | Target Transporters | Notes |

| 2-[18F]-FDG | GLUTs | Not a substrate for SGLTs. rsc.org |

| 4-[18F]-FDG | SGLTs and GLUTs | High affinity for SGLTs. rsc.org |

| αMe-4-[18F]-FDG | SGLTs | Designed as an SGLT-specific tracer. rsc.orgcancer.gov |

Derivatization for Specific Research Applications

Beyond isotopic labeling, 4-Deoxy-4-fluoro-D-glucose can be derivatized to create probes for various research applications. For instance, the synthesis of 4-deoxy-4-fluoro analogues of N-acetyl-D-glucosamine and N-acetyl-D-galactose has been reported. nih.gov These derivatives have been used to study their effects on cellular glycosaminoglycan biosynthesis. nih.gov

The ability to modify the structure of 4-Deoxy-4-fluoro-D-glucose allows for the fine-tuning of its biological activity and the development of specialized tools to investigate specific biochemical pathways and enzyme functions. medchemexpress.comrsc.org For example, the synthesis of UDP-4-deoxy-4-fluoroglucose and UDP-4-deoxy-4-fluorogalactose allows for the study of their interactions with enzymes involved in nucleotide sugar metabolism. acs.org

Metabolic Pathways and Biotransformation of 4 Deoxy 4 Fluoro D Glucose

Mammalian Cell Metabolism and Bioavailability of 4-Deoxy-4-fluoro-D-glucose Derivatives

The introduction of fluorine into carbohydrate structures can significantly alter their metabolic fate, often leading to enhanced stability and the potential for metabolic trapping within cells. researchgate.netresearchgate.net This principle is fundamental to the use of fluorinated sugars in biomedical imaging and for studying metabolic pathways.

Hexokinases are a family of enzymes that catalyze the phosphorylation of hexoses, a critical first step in their metabolism. wikipedia.orgnih.gov The substrate specificity of hexokinases is a key determinant of whether a glucose analog will be further metabolized.

Studies with yeast hexokinase have shown that 4-deoxy-4-fluoro-D-glucose is a poor substrate, exhibiting a high Michaelis constant (K_m) of 8x10⁻² M, similar to its 3-deoxy-3-fluoro counterpart. nih.govscispace.com This indicates a low affinity of the enzyme for this particular fluorinated glucose analog. In contrast, other fluorinated glucoses, such as 2-deoxy-2-fluoro-D-glucose, are good substrates for yeast hexokinase. nih.govscispace.com This highlights the significant impact of the position of the fluorine atom on substrate binding and phosphorylation by hexokinase.

The phosphorylation of a hexose (B10828440) analog by hexokinase adds a charged phosphate (B84403) group, effectively "trapping" the molecule within the cell as it cannot easily cross the cell membrane. wikipedia.orgwikidoc.org This is a key principle in the application of fluorinated sugars for imaging.

Table 1: Kinetic Parameters of Yeast Hexokinase for Various Glucose Analogs

| Substrate | K_m (M) | Relative V_max (%) |

| D-Glucose | 1.1 x 10⁻⁴ | 100 |

| 2-Deoxy-2-fluoro-D-glucose | 2.5 x 10⁻⁴ | 125 |

| 3-Deoxy-3-fluoro-D-glucose | 8 x 10⁻² | 1.5 |

| 4-Deoxy-4-fluoro-D-glucose | 8 x 10⁻² | 1.0 |

Data sourced from Bessell et al. (1972). nih.govscispace.com

The principle of metabolic trapping is effectively demonstrated by the fluorinated sugar derivative, 4-deoxy-4-fluoro-D-sedoheptulose (4DFS). researchgate.netnih.govnih.gov This concept relies on the cellular uptake and phosphorylation of a sugar analog, which is then prevented from further metabolism, leading to its accumulation within the cell. rsc.orgnih.gov

In human fibroblasts, both 4DFS and its isomer, 3-deoxy-3-fluoro-D-sedoheptulose (3DFS), are taken up by the cells. However, only 4DFS is phosphorylated by sedoheptulose (B1238255) kinase (SHPK). researchgate.netnih.govnih.gov The resulting 4-deoxy-4-fluoro-D-sedoheptulose-7-phosphate is metabolically trapped because the fluorine atom at the C-4 position effectively blocks the subsequent enzymatic degradation by transaldolase (TALDO1) and transketolase (TKT). researchgate.netnih.govnih.gov TALDO1 requires a hydroxyl group at the C-4 position for its catalytic activity. pnas.org

This metabolic trapping of 4DFS makes it a promising probe for studying the pentose (B10789219) phosphate pathway (PPP). researchgate.netnih.govnih.gov The accumulation of the phosphorylated and fluorinated sugar can be detected, providing a measure of the metabolic flux through this pathway. nih.gov This principle is analogous to the well-established use of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) in positron emission tomography (PET) to visualize glucose metabolism. nih.govrsc.orgnih.gov

Table 2: Cellular Uptake and Metabolism of Fluorinated Sedoheptulose Derivatives

| Compound | Cellular Uptake in Human Fibroblasts | Phosphorylation by SHPK | Further Metabolism by TALDO1/TKT |

| 4-Deoxy-4-fluoro-D-sedoheptulose (4DFS) | Yes | Yes | No |

| 3-Deoxy-3-fluoro-D-sedoheptulose (3DFS) | Yes | No | Not Applicable |

Data compiled from Scheibelberger et al. (2023). researchgate.netnih.govnih.gov

Enzymatic Interactions and Inhibition Studies with 4 Deoxy 4 Fluoro D Glucose

Substrate Specificity of Hexokinases for 4-Deoxy-4-fluoro-D-glucose

Hexokinases are crucial enzymes that initiate glycolysis by phosphorylating glucose to form glucose-6-phosphate. The substrate specificity of these enzymes is a key determinant of which hexoses can enter this central metabolic pathway. Studies on yeast hexokinase have revealed that 4-deoxy-4-fluoro-D-glucose is a poor substrate for this enzyme. nih.govscispace.com

Research has shown that while other fluorinated glucose analogs, such as 2-deoxy-2-fluoro-D-glucose, are good substrates for yeast hexokinase, 4-deoxy-4-fluoro-D-glucose is not readily phosphorylated. nih.govsigmaaldrich.com The Michaelis-Menten constant (Km) for 4-deoxy-4-fluoro-D-glucose with yeast hexokinase is significantly high, indicating a low affinity of the enzyme for this analog. nih.govscispace.com Specifically, the Km value for 4-deoxy-4-fluoro-D-glucose has been reported to be 8 x 10-2 M, which is identical to that of its isomer, 3-deoxy-3-fluoro-D-glucose. nih.govscispace.com This suggests that the hydroxyl group at the C-4 position of glucose is important for efficient binding and catalysis by yeast hexokinase.

Further enzymatic studies combining yeast hexokinase and rabbit muscle phosphoglucomutase showed very low conversion rates when 4-deoxy-4-fluoro-D-glucose was used as the starting substrate. researchgate.netnih.gov This low efficiency is attributed to the fact that fluorosugars, including 4-FDG, act as slow substrates for both hexokinase and phosphoglucomutase. nih.gov In contrast, 4-deoxy-4-fluoro-D-glucose was found to be neither a substrate nor an inhibitor of yeast galactokinase, highlighting the specific nature of enzyme-substrate interactions. researchgate.net

Interestingly, in frozen-thawed cells of Escherichia coli, 4-deoxy-4-fluoro-D-glucose serves as a substrate for the phosphoenolpyruvate (B93156) phosphotransferase system, with a phosphorylation rate twice that of 3-deoxy-3-fluoro-D-glucose. nih.govcdnsciencepub.com This indicates that different enzyme systems for glucose uptake and phosphorylation exhibit varied specificities for this fluorinated analog.

| Substrate | Km (M) | Relative Reaction Rate | Reference |

| D-Glucose | 0.12 x 10-3 | 1.0 | sigmaaldrich.com |

| 2-Deoxy-2-fluoro-D-glucose | - | 0.5 | sigmaaldrich.com |

| 3-Deoxy-3-fluoro-D-glucose | 8 x 10-2 | Poor Substrate | nih.govscispace.com |

| 4-Deoxy-4-fluoro-D-glucose | 8 x 10-2 | Poor Substrate | nih.govscispace.com |

Inhibition of Key Metabolic Enzymes by 4-Deoxy-4-fluoro-D-glucose

In studies with Escherichia coli, 4-deoxy-4-fluoro-D-glucose has been identified as an uncompetitive inhibitor of the enzyme β-galactosidase. nih.govcdnsciencepub.com Uncompetitive inhibition is a type of enzyme inhibition where the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition suggests that the binding of the substrate to the enzyme creates a binding site for the inhibitor.

The inhibition of β-galactosidase by 4-deoxy-4-fluoro-D-glucose has been observed to impact the growth of E. coli K12 on lactose (B1674315). nih.govcdnsciencepub.com This is consistent with the role of β-galactosidase in lactose metabolism, where it catalyzes the hydrolysis of lactose into glucose and galactose. By inhibiting this enzyme, 4-deoxy-4-fluoro-D-glucose disrupts the utilization of lactose as a carbon source.

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH and the precursors for nucleotide biosynthesis. Key enzymes in the non-oxidative branch of the PPP include transketolase and transaldolase, which catalyze the interconversion of sugar phosphates.

Research on a related fluorinated sugar, 4-deoxy-4-fluoro-D-sedoheptulose (4DFS), which is a metabolite of 4-deoxy-4-fluoro-D-glucose-6-phosphate via the PPP, has provided insights into the interaction of C-4 fluorinated sugars with these enzymes. researchgate.netnih.govx-mol.com Studies have shown that the fluorination at the C-4 position of D-sedoheptulose effectively halts its enzymatic degradation by both transaldolase and transketolase. researchgate.netnih.govx-mol.com

Specifically, transaldolase requires a hydroxyl group at the C-4 position of its substrate for catalysis. pnas.org The replacement of this hydroxyl group with fluorine in 4-deoxy-4-fluoro-sedoheptulose-7-phosphate prevents the enzyme from metabolizing it. pnas.org This suggests that 4-deoxy-4-fluoro-D-glucose, upon conversion to its phosphorylated and subsequently metabolized forms within the PPP, would lead to intermediates that are potent inhibitors of transaldolase. While transketolase can act on the upstream metabolite, DFA-5-phosphate, the subsequent product, 4-deoxy-4-fluoro-sedoheptulose-7-phosphate, is not a substrate for transaldolase, leading to a block in the pathway. pnas.org

| Enzyme | Substrate Analog | Effect | Reference |

| Transketolase | DFA-5-phosphate | Metabolized to 4-deoxy-4-fluoro-sedoheptulose-7-phosphate | pnas.org |

| Transaldolase | 4-deoxy-4-fluoro-sedoheptulose-7-phosphate | Not metabolized (Inhibition) | researchgate.netnih.govx-mol.compnas.org |

Beta-Galactosidase Inhibition Kinetics

Modulation of Enzyme Synthesis and Gene Expression (e.g., beta-galactosidase synthesis repression)

Beyond direct enzyme inhibition, 4-deoxy-4-fluoro-D-glucose or its phosphorylated derivative, 4-deoxy-4-fluoro-D-glucose-6-phosphate, can also modulate enzyme synthesis. In Escherichia coli, it has been shown that these compounds repress the synthesis of β-galactosidase. nih.govcdnsciencepub.com This repression of enzyme synthesis is a key aspect of catabolite repression, a regulatory mechanism that allows bacteria to prioritize the use of more favorable carbon sources.

The ability of 4-deoxy-4-fluoro-D-glucose, a compound that is not extensively metabolized, to cause catabolite repression supports the view that the signal for this regulatory cascade can be generated by compounds that are not necessarily catabolized beyond the hexose-6-phosphate stage. nih.govcdnsciencepub.com This finding has significant implications for understanding the molecular triggers of catabolite repression.

O-GlcNAc Transferase Substrate Flexibility and Fluorinated Analogs (e.g., 4-deoxy-4-fluoro-GalNAz)

O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of intracellular proteins. This post-translational modification, known as O-GlcNAcylation, is involved in regulating a wide range of cellular processes.

To study O-GlcNAcylation, researchers have developed metabolic chemical reporters, which are modified monosaccharides that can be incorporated into glycoproteins. One such reporter is GalNAz (N-azidoacetylgalactosamine). However, GalNAz can be epimerized to GlcNAz, leading to labeling of both cell-surface and intracellular proteins. To overcome this, a fluorinated analog, 4-deoxy-4-fluoro-GalNAz (4FGalNAz), was synthesized. acs.orgnih.govexlibrisgroup.com The fluorine at the C-4 position was intended to lock the stereochemistry and make the reporter more selective. acs.orgnih.govexlibrisgroup.com

Biochemical characterization revealed that 4FGalNAz is primarily a substrate for OGT, rather than for enzymes involved in cell-surface glycoprotein (B1211001) synthesis. acs.orgnih.govexlibrisgroup.com This highlights the remarkable substrate flexibility of OGT. nih.govexlibrisgroup.com In vitro assays demonstrated that UDP-4FGalNAz is a substrate for OGT, being accepted approximately 2.5 times better than UDP-GalNAc, although less efficiently than UDP-GlcNAc or UDP-GlcNAz. acs.org

Importantly, unlike its counterpart 4-deoxy-4-fluoro-GalNAc (4FGalNAc), which can perturb endogenous glycosylation pathways, 4FGalNAz does not cause such disruptions. acs.orgnih.govexlibrisgroup.com This makes 4FGalNAz a valuable tool for selectively studying O-GlcNAc modifications without interfering with other glycosylation processes. rsc.orgresearchgate.net These findings underscore the significant impact that a single fluorine substitution can have on the metabolic fate and enzymatic interactions of a sugar analog, and they further illuminate the broad substrate tolerance of O-GlcNAc transferase. nih.gov

| UDP-Sugar Donor | Relative Efficiency as OGT Substrate | Reference |

| UDP-GlcNAc | High | acs.org |

| UDP-GlcNAz | High | acs.org |

| UDP-GalNAc | Low | acs.org |

| UDP-4FGalNAz | ~2.5x better than UDP-GalNAc | acs.org |

Cellular Transport and Uptake Mechanisms of 4 Deoxy 4 Fluoro D Glucose

Glucose Transporter (GLUT) Interactions with 4-Deoxy-4-fluoro-D-glucose

4-Deoxy-4-fluoro-D-glucose is recognized and transported by members of the facilitative glucose transporter (GLUT) family. rsc.org Systematic studies have indicated that while the hydroxyl groups at C1, C3, and C6 of D-glucose are crucial for GLUT uptake, the C4 position is less critical, allowing for modifications like fluorination without abolishing transport. rsc.org Specifically, 4-FDG maintains reversible transport via GLUT1, which is notably expressed at the blood-brain barrier. snmjournals.orgsnmjournals.org This characteristic is essential for its use in imaging brain glucose metabolism, as it must first cross this barrier to reach neural cells. snmjournals.orgsnmjournals.org While 2-deoxy-2-[18F]-fluoro-D-glucose ([18F]FDG) is a well-known substrate for GLUT transporters, 4-FDG also serves as a substrate for GLUT uptake, distinguishing it from other glucose analogs that may be more selective for other transporter types. rsc.org

Sodium-Glucose Co-Transporter (SGLT) Affinity and Transport of 4-Deoxy-4-fluoro-D-glucose Derivatives (e.g., α-methyl-4-[18F]-fluoro-4-deoxy-D-glucopyranoside)

The sodium-glucose co-transporters (SGLTs) represent another major family of glucose transporters that interact with 4-FDG and its derivatives. nih.gov 4-FDG itself has been identified as an excellent substrate for SGLT transporters. snmjournals.orgsnmjournals.org This affinity allows for specific cell retention in proportion to the functional activity of SGLTs. snmjournals.orgsnmjournals.org

A key derivative, α-methyl-4-[18F]-fluoro-4-deoxy-D-glucopyranoside (Me-4FDG), was specifically designed as an SGLT-specific tracer. rsc.org Me-4FDG is a substrate for both SGLT1 and SGLT2. researchgate.net It exhibits high affinity for SGLT1 and medium affinity for SGLT2. frontiersin.org This derivative is particularly valuable for imaging SGLT function as it is not transported by GLUTs. researchgate.netcancer.govpnas.org The transport of glucose by SGLTs is an active process that couples the movement of glucose with sodium ions. snmjournals.orgnih.gov

The transport mechanisms for 4-FDG and its derivatives show clear distinctions when compared to the widely used PET tracer, 2-deoxy-2-[18F]-fluoro-D-glucose ([18F]FDG). The primary difference lies in their selectivity for GLUT and SGLT transporters.

[18F]FDG is a substrate for GLUTs but is not transported by SGLTs. rsc.orguni-augsburg.denih.gov The substitution of the hydroxyl group at the C2 position is not tolerated by SGLT proteins. nih.govgoogle.com Its uptake is therefore indicative of GLUT-mediated glucose transport. kanazawa-u.ac.jp

4-FDG is a substrate for both GLUTs and SGLTs, making it a dual-purpose probe. rsc.orgfrontiersin.org

α-methyl-4-[18F]-fluoro-4-deoxy-D-glucopyranoside (Me-4FDG) is selectively taken up by SGLTs (SGLT1 and SGLT2) but not by GLUTs. rsc.orgresearchgate.netcancer.govuni-augsburg.de This specificity allows for the targeted imaging and quantification of SGLT activity, independent of GLUT function. pnas.orgresearchgate.net

This differential specificity is crucial for dissecting the relative contributions of these two major glucose transport pathways in various tissues and disease states. snmjournals.orgsnmjournals.org

Table 1: Comparative Transporter Specificity of Glucose Analogs

| Compound | GLUT Transport | SGLT Transport |

|---|---|---|

| D-Glucose | Yes | Yes |

| 2-Deoxy-2-[18F]-fluoro-D-glucose ([18F]FDG) | Yes | No rsc.orguni-augsburg.de |

| 4-Deoxy-4-fluoro-D-glucose (4-FDG) | Yes rsc.org | Yes rsc.orgsnmjournals.org |

| α-methyl-4-[18F]-fluoro-4-deoxy-D-glucopyranoside (Me-4FDG) | No researchgate.netcancer.gov | Yes rsc.orgresearchgate.net |

Quantitative Analysis of Transport Parameters (e.g., Km and Vmax) in Erythrocytes

Human erythrocytes, which exclusively express the GLUT1 transporter, are a common model for studying glucose transport kinetics. Quantitative analysis of the transport parameters, Michaelis-Menten constant (Km) and maximum transport velocity (Vmax), provides insight into the efficiency and capacity of the transporter for different substrates. Studies using 19F NMR exchange spectroscopy have been employed to quantify the equilibrium exchange kinetics of fluorinated glucose analogs across the erythrocyte membrane. researchgate.net

While specific Km and Vmax values for 4-Deoxy-4-fluoro-D-glucose in erythrocytes are not detailed in the provided search results, the kinetics for D-glucose transport via GLUT1 have been extensively studied. For D-glucose influx via GLUT1 in erythrocytes, the Km is approximately 2 mM, which is significantly lower than normal blood glucose levels. nih.gov The kinetic parameters for efflux and exchange transport can be up to 10-fold higher than for net influx at lower temperatures. nih.gov The Michaelis-Menten constants of 4-FDG for SGLT and GLUT have been compared to those of glucose to estimate its "Lumped Constant" for PET imaging analysis, suggesting it is about 5 times larger than that of 2-FDG. snmjournals.orgsnmjournals.org

Table 2: General Kinetic Properties of Human Erythrocyte GLUT1 for D-Glucose

| Parameter | Value | Condition |

|---|---|---|

| Km (Influx) | ~2 mM nih.gov | Trans-zero uptake |

| Km (Efflux) | Up to 10x higher than influx Km nih.gov | Low temperatures |

| Vmax (Efflux) | Up to 10x higher than influx Vmax nih.gov | Low temperatures |

Bacterial Uptake Mechanisms (e.g., Escherichia coli)

The uptake of 4-Deoxy-4-fluoro-D-glucose has also been investigated in bacterial systems, such as Escherichia coli. In resting cells of E. coli (ATCC 11775), 4-FDG is taken up without being further catabolized. nih.gov A key mechanism for its uptake in frozen-thawed cells of this organism is the phosphoenolpyruvate (B93156) phosphotransferase system (PTS). nih.gov The rate of phosphorylation of 4-FDG by the PTS is reportedly twice that of its isomer, 3-deoxy-3-fluoro-D-glucose. nih.gov

The PTS is a distinct transport system found in many bacteria that couples the transport of a sugar with its phosphorylation. nih.gov While 4-FDG is a substrate for this system, it does not serve as a carbon source for the growth of E. coli. nih.gov In fact, it has been shown to inhibit the growth of E. coli in the presence of glucose. nih.gov This suggests that while the bacterium can transport the fluorinated sugar, it cannot effectively metabolize the resulting 4-deoxy-4-fluoro-D-glucose-6-phosphate, leading to inhibitory effects. nih.gov

Applications of 4 Deoxy 4 Fluoro D Glucose and Its Derivatives in Advanced Biomedical Imaging

Positron Emission Tomography (PET) Imaging with 4-Deoxy-4-fluoro-D-glucose Radiotracers

The landscape of medical imaging has been significantly advanced by the development of radiotracers derived from 4-Deoxy-4-fluoro-D-glucose. These tracers, particularly when labeled with the positron-emitting isotope fluorine-18 (B77423), have become powerful tools for visualizing and quantifying the activity of sodium-glucose cotransporters (SGLTs) in vivo using Positron Emission Tomography (PET). This technology offers a non-invasive window into physiological and pathological processes related to glucose transport.

Development and Validation of SGLT-Specific Tracers (e.g., [18F]Me4FDG)

A key innovation in this field is the development of α-methyl-4-deoxy-4-[18F]fluoro-D-glucopyranoside, commonly known as [18F]Me4FDG. This tracer was specifically designed to target SGLTs. newsama.comnih.gov Unlike the widely used PET tracer 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), which is primarily a substrate for glucose transporters (GLUTs) and has a low affinity for SGLTs, [18F]Me4FDG exhibits high affinity for SGLT1 and SGLT2 while having negligible interaction with GLUTs. newsama.comnih.govturkupetcentre.net This selectivity is crucial for accurately assessing SGLT activity without the confounding signal from the more ubiquitous GLUTs.

The validation of [18F]Me4FDG as a specific SGLT tracer has been demonstrated in various preclinical models. Studies have shown that it is a high-affinity substrate for both SGLT1 and SGLT2. rsc.orgresearchgate.net Furthermore, its uptake can be blocked by SGLT inhibitors, confirming its specificity. nih.gov Another tracer, 4-[18F]-Fluoro-4-deoxy-D-glucose (4-[18F]-FDG), has also been explored and found to be a substrate for both SGLTs and GLUTs. turkupetcentre.netrsc.orgnih.gov The development of these tracers has provided researchers with valuable tools to investigate the distinct roles of SGLT- and GLUT-mediated glucose transport.

In Vivo Assessment of SGLT Activity and Glucose Homeostasis

Dynamic PET imaging with [18F]Me4FDG allows for the non-invasive, in vivo assessment of SGLT function in key organs involved in glucose homeostasis, such as the small intestine and the kidneys. newsama.comnih.gov Studies in rat models have demonstrated that after intravenous administration, [18F]Me4FDG accumulates rapidly in the renal cortex, and this accumulation is significantly reduced by pretreatment with SGLT inhibitors like phlorizin (B1677692) and canagliflozin. nih.gov This indicates that the tracer's uptake in the kidneys is a direct measure of SGLT-mediated glucose reabsorption.

Similarly, when administered directly into the digestive tract, [18F]Me4FDG is rapidly absorbed, a process that is markedly inhibited by phlorizin. newsama.comnih.gov This demonstrates the tracer's utility in monitoring SGLT-mediated glucose absorption in the intestine. newsama.com In contrast, the GLUT-specific tracer [18F]FDG shows slow absorption from the intestine. newsama.comnih.gov These findings highlight the potential of [18F]Me4FDG PET as a biomarker to assess SGLT-mediated glucose transport and its response to therapeutic interventions, which is of significant interest in the management of diabetes. newsama.comnih.gov

Preclinical and Clinical Evaluation in Disease Models

The application of 4-Deoxy-4-fluoro-D-glucose-based radiotracers extends to various disease models, offering insights into the role of SGLTs in oncology and metabolic disorders.

Imaging of Tumor Glucose Uptake (e.g., Lung Cancer, Pancreatic Cancer, Prostate Tumors, Glioblastomas)

While [18F]FDG PET is a standard tool in oncology, its utility is limited in certain cancers due to high background uptake in normal tissues or low tracer accumulation in the tumor. pnas.orgtandfonline.com Research has revealed that some cancers, including pancreatic and prostate adenocarcinomas, express SGLT2 to facilitate glucose uptake. pnas.orgadmetech.orgescholarship.org This discovery has opened the door for [18F]Me4FDG PET to be used as a diagnostic and staging tool for these cancers where [18F]FDG PET has questionable utility. pnas.orgadmetech.org

In preclinical models of pancreatic and prostate cancer, [18F]Me4FDG PET has successfully imaged SGLT2 activity. pnas.orgescholarship.org Furthermore, studies have shown that SGLT2 inhibitors can block glucose uptake and reduce tumor growth in these models. pnas.org In the context of lung cancer, SGLT2 has been identified as a potential marker for early-stage lung adenocarcinoma. nih.govnih.gov PET imaging with [18F]Me4FDG can detect SGLT2 activity in these early lesions, which are often negative on [18F]FDG scans. nih.govmdpi.com

For brain tumors like high-grade astrocytomas (glioblastomas), [18F]Me4FDG has shown significantly higher uptake in the tumor compared to normal brain tissue, offering a high signal-to-noise ratio. nih.govmdpi.com This is a notable advantage over [18F]FDG, which has high physiological uptake in the brain, making tumor delineation difficult. tandfonline.com

Table 1: Research Findings on [18F]Me4FDG PET in Various Cancers

| Cancer Type | Key Findings | References |

|---|---|---|

| Pancreatic Cancer | SGLT2 is functionally expressed; [18F]Me4FDG PET can be used for diagnosis and staging. | pnas.orgadmetech.orgescholarship.orgdovepress.com |

| Prostate Cancer | SGLT2 is expressed and active; [18F]Me4FDG PET offers a potential diagnostic tool. | pnas.orgadmetech.orgescholarship.orgdovepress.com |

| Lung Cancer | SGLT2 is a marker for early-stage adenocarcinoma; [18F]Me4FDG PET detects early lesions. | nih.govnih.govuclahealth.org |

| Glioblastomas | [18F]Me4FDG shows high uptake in tumors with low background signal in the brain. | nih.govmdpi.comdovepress.compatsnap.com |

Assessment of SGLT2i Regulation in Diabetes Mellitus

In the field of diabetology, [18F]Me4FDG PET has emerged as a valuable tool for assessing the pharmacodynamics of SGLT2 inhibitors (SGLT2i). nih.gov Clinical studies have utilized [18F]Me4FDG PET/MRI to monitor changes in renal SGLT2 activity in patients with type 2 diabetes before and after initiating SGLT2i therapy. researchgate.netnih.govresearchgate.net

These studies have shown that SGLT2i therapy leads to a significant increase in the excretion of [18F]Me4FDG, which directly reflects the inhibition of renal glucose reabsorption. nih.govresearchgate.net A key finding is that the baseline renal excretion of [18F]Me4FDG can predict the long-term glycemic control response to SGLT2i treatment. nih.govresearchgate.net This suggests that [18F]Me4FDG PET could be used for personalized medicine, identifying patients who are most likely to benefit from SGLT2i therapy. nih.govnih.gov

Table 2: Impact of SGLT2 Inhibitor Therapy on [18F]Me4FDG in Type 2 Diabetes

| Parameter | Before SGLT2i Therapy | After SGLT2i Therapy | Significance |

|---|---|---|---|

| [18F]Me4FDG Excretion | Low | Significantly Increased | P < 0.001 |

| Urinary Glucose | Low | Significantly Increased | P < 0.001 |

Data synthesized from a longitudinal, prospective study on 19 patients with type 2 diabetes. researchgate.net

Differentiation of Infected vs. Inflamed Tissues

Differentiating between infection and sterile inflammation is a common diagnostic challenge. While [18F]FDG PET is sensitive for detecting inflammation, it cannot reliably distinguish between infectious and non-infectious inflammatory processes because both involve increased glucose metabolism by inflammatory cells. rsna.orgresearchgate.nettsnmjournals.org The potential of SGLT-specific tracers to address this issue is an area of ongoing investigation. The rationale is that bacterial cells may exhibit different glucose transporter expression profiles compared to activated immune cells. While research in this specific application for 4-Deoxy-4-fluoro-D-glucose derivatives is still emerging, the development of pathogen-specific PET radiotracers is a recognized need in nuclear medicine.

Pharmacokinetic and Dosimetry Studies of Radiotracers (e.g., [18F]Me4FDG)

The clinical translation of any new radiotracer hinges on a thorough evaluation of its safety, pharmacokinetic profile, and radiation dosimetry. For derivatives of 4-Deoxy-4-fluoro-D-glucose, such as α-methyl-4-deoxy-4-[¹⁸F]fluoro-D-glucopyranoside ([¹⁸F]Me4FDG), these studies are critical to establish its viability as a positron emission tomography (PET) imaging agent. researchgate.net [¹⁸F]Me4FDG is a glucose analog with high affinity for sodium-glucose cotransporters (SGLT) and low affinity for glucose transporters (GLUT), making it a promising agent for investigating SGLT-related processes. nih.govresearchgate.net

A study involving five healthy human volunteers was conducted to assess the safety, biodistribution, and radiation dosimetry of [¹⁸F]Me4FDG. nih.govnih.gov Participants underwent multiple whole-body PET/CT examinations for up to four hours after injection. nih.gov The results showed that [¹⁸F]Me4FDG was well-tolerated, with no adverse events reported. nih.govnih.gov

The pharmacokinetic properties observed in human studies underscore the tracer's behavior in the body. researchgate.net The biodistribution and dosimetry data are essential for planning clinical studies and ensuring patient safety. researcher.life

Table 1: Radiation Dosimetry of [¹⁸F]Me4FDG in Healthy Adult Humans

| Parameter | Value | Reference |

| Effective Dose | 0.013 ± 0.003 mSv/MBq | researchgate.netnih.govnih.gov |

| Highest Absorbed Dose (Organ) | Kidneys | researchgate.netnih.gov |

| Kidney Absorbed Dose | 0.05 mSv/MBq | nih.govnih.gov |

| Brain Uptake | Almost none | nih.govnih.gov |

| Urinary Excretion (at 60 min) | 12 ± 15% of administered dose | researchgate.netnih.gov |

Comparative Analysis with Other PET Tracers (e.g., [18F]FDG, [11C]Met)

The utility of a PET tracer is often defined by its performance relative to existing, well-established agents. The primary comparator for glucose analogs is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used radiotracer in clinical oncology. rsc.orgsemanticscholar.org Other tracers, like L-[methyl-¹¹C]methionine ([¹¹C]Met), serve as important benchmarks for specific applications, such as brain tumor imaging. semanticscholar.orgfrontiersin.org

Comparison with [¹⁸F]FDG:

The fundamental difference between [¹⁸F]Me4FDG and [¹⁸F]FDG lies in their cellular uptake mechanisms. researchgate.net [¹⁸F]FDG is transported into cells primarily by glucose transporters (GLUTs), which are upregulated in many cancer cells (the "Warburg effect"). rsc.orgsemanticscholar.org In contrast, [¹⁸F]Me4FDG is selectively taken up by sodium-glucose cotransporters (SGLTs) and not by GLUTs. researchgate.netnih.gov This confers a high degree of specificity for imaging SGLT-expressing tissues and pathologies.

This mechanistic difference leads to distinct biodistribution profiles. In preclinical studies using rats, intestinal administration of [¹⁸F]FDG resulted in slow absorption, with 89.2 ± 3.5% of the radioactivity retained in the intestine after 15 minutes. newsama.comgrafiati.comnih.gov [¹⁸F]Me4FDG, however, was rapidly absorbed from the intestine, with only 18.5 ± 1.2% retention at the same time point, a difference that was highly significant. newsama.comgrafiati.com This rapid absorption is mediated by intestinal SGLT1. nih.gov

In the kidneys, [¹⁸F]Me4FDG is reabsorbed from the glomerular filtrate by SGLTs in the proximal tubule. researchgate.net This SGLT-mediated reabsorption can be blocked by inhibitors, leading to increased urinary excretion of the tracer, a characteristic that can be exploited to monitor the pharmacodynamic effects of SGLT inhibitor drugs. nih.govgrafiati.com The low affinity of [¹⁸F]FDG for SGLTs results in a different renal handling pathway. nih.gov Furthermore, the high physiological uptake of [¹⁸F]FDG in the brain's cerebral cortex, which relies on glucose metabolism, can obscure tumors, reducing the tumor-to-background contrast. frontiersin.org [¹⁸F]Me4FDG shows negligible brain uptake, potentially offering a clearer picture for SGLT-expressing brain tumors. nih.govuni-augsburg.de

Comparison with [¹¹C]Met:

[¹¹C]Methionine is an amino acid radiotracer used to measure protein synthesis, which is also elevated in many tumors. frontiersin.org It has proven particularly useful for brain tumor imaging, where it often provides better tumor delineation than [¹⁸F]FDG due to the low amino acid metabolism in healthy brain tissue, resulting in a higher signal-to-noise ratio. semanticscholar.orgfrontiersin.org

In a comparative study on rat gliomas, the maximum tumor-to-healthy brain uptake ratios (TBR) were 1.41 ± 0.11 for [¹⁸F]FDG and 1.08 ± 0.08 for [¹¹C]Met. frontiersin.org While in this specific model [¹⁸F]FDG showed a slightly higher TBR, [¹¹C]Met is generally favored in clinical neurology for its ability to differentiate tumor from inflammation and its low uptake in normal brain tissue. semanticscholar.orgfrontiersin.org Another advantage of [¹¹C]Met is its different excretion pathway; unlike [¹⁸F]FDG, which is excreted through the urinary system and can obscure pelvic tumors, [¹¹C]Met does not have this limitation. semanticscholar.org The distinct biological basis of uptake for [¹⁸F]Me4FDG (SGLT activity) compared to [¹¹C]Met (amino acid transport) means they provide different, potentially complementary, information about tumor biology.

Table 2: Comparative Features of PET Tracers

| Feature | [¹⁸F]Me4FDG | [¹⁸F]FDG | [¹¹C]Met |

| Biological Process Imaged | SGLT-mediated transport | Glucose transport (GLUT) & metabolism | Amino acid transport & protein synthesis |

| Primary Uptake Mechanism | SGLT1 / SGLT2 | GLUT1 / GLUT3 | L-type amino acid transporters |

| Half-life of Isotope | ~110 min (¹⁸F) | ~110 min (¹⁸F) | ~20 min (¹¹C) |

| Brain Background Uptake | Very low nih.gov | High frontiersin.org | Low semanticscholar.orgfrontiersin.org |

| Urinary Excretion | Yes, SGLT-dependent reabsorption grafiati.com | Yes semanticscholar.org | Low |

| Key Advantage | Specific for SGLT; low brain background | Widely available; established for many cancers | High tumor/brain contrast; not obscured by urinary excretion |

| Key Limitation | Specific to SGLT-expressing tissues | High background in brain & urinary tract; inflammation uptake semanticscholar.org | Short half-life; requires on-site cyclotron |

Role of 4 Deoxy 4 Fluoro D Glucose in Glycobiology and Metabolic Pathway Probing

Utilization as Chemical Probes for Molecular Recognition Studies

The strategic placement of a fluorine atom in 4-FDG makes it an effective chemical probe for studying molecular recognition events involving carbohydrates. rsc.org Fluorine's high electronegativity and minimal steric bulk compared to a hydroxyl group can subtly alter the electronic and conformational properties of the sugar molecule without causing significant structural disruption. rsc.org This allows researchers to dissect the specific interactions, such as hydrogen bonding, that are critical for molecular recognition by enzymes and other carbohydrate-binding proteins. rsc.org

One notable example of its application is in the study of mutarotase (B13386317), an enzyme that catalyzes the interconversion of the α and β anomers of glucose. Research using two-dimensional exchange spectroscopy (2D-EXSY) has demonstrated that mutarotase can catalyze the rapid anomeric exchange of 4-Deoxy-4-fluoro-D-glucose. rsc.org This finding provides insight into the enzyme's tolerance for substrate modification at the C4 position and highlights the utility of 4-FDG in probing enzyme-substrate interactions. rsc.org The electron-withdrawing effect of the fluorine atom can influence the stability of the open-chain aldehyde form of the sugar, a key intermediate in the mutarotation process, thereby providing a means to study the catalytic mechanism. rsc.org

Investigation of Glycan-Protein Interactions

Understanding the interactions between glycans (carbohydrate chains) and proteins is fundamental to many biological processes, from cell signaling to immune responses. wikipedia.orgrsc.orgmdpi.com Fluorinated carbohydrates, including 4-FDG, have become instrumental as probes in these investigations. rsc.org The introduction of a fluorine atom creates a subtle modification that can help to delineate the importance of specific hydroxyl groups in the binding interface between a glycan and its protein partner. rsc.orgresearchgate.net

By comparing the binding affinity and specificity of a native sugar with its fluorinated counterpart like 4-FDG, researchers can infer the role of the C4 hydroxyl group in the interaction. If the substitution of the hydroxyl group with fluorine significantly alters binding, it suggests that this position is a critical contact point. These studies contribute to a more detailed mapping of the binding epitopes and the forces that govern glycan-protein recognition. wikipedia.orgmdpi.com

Engineering of Glycosylation Pathways (e.g., O-GlcNAc Modifications)

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a complex post-translational modification that significantly impacts protein function. frontiersin.orgmdpi.comresearchgate.net Chemical tools that can be used to study and manipulate these pathways are of great interest. 4-FDG and its derivatives have emerged as valuable reagents for engineering and probing glycosylation pathways, particularly O-GlcNAcylation. acs.orgrsc.org O-GlcNAcylation is the addition of a single N-acetylglucosamine (GlcNAc) to serine or threonine residues of nuclear and cytoplasmic proteins. acs.org

A derivative of 4-FDG, 4-deoxy-4-fluoro-GalNAz (4FGalNAz), has been developed as a metabolic chemical reporter for O-GlcNAc modifications. acs.orgrsc.orgnih.gov This compound is metabolized by cells and incorporated into proteins by O-GlcNAc transferase (OGT), an enzyme known for its remarkable substrate promiscuity. acs.orgnih.gov The presence of the fluorine atom and an azide (B81097) (NAz) group allows for the detection and visualization of the modified proteins. acs.org Studies with such reporters have revealed the significant flexibility of OGT, which can even utilize UDP-glucose to install O-linked glucose on proteins. acs.org This highlights how fluorinated sugar analogs can be used to not only report on but also potentially modulate the activity of glycosylation pathways. acs.orgacs.org

| Research Finding | Compound Used | Key Outcome | Reference |

| Selective reporting of O-GlcNAc modifications | 4-deoxy-4-fluoro-GalNAz (4FGalNAz) | Demonstrated the substrate flexibility of O-GlcNAc transferase (OGT) and its utility as a metabolic chemical reporter. | acs.orgnih.gov |

| Inhibition of O-GlcNAc modifications and GAGs | Ac34FGalNAc | Reduced cellular concentrations of UDP-GlcNAc and UDP-GalNAc, likely through feedback inhibition. | acs.org |

| OGT-dependent protein modification | per-O-acetyl GlcAz (AcGlcAz) | Enabled the detection of O-GlcAz modification on nuclear and cytoplasmic proteins. | acs.org |

Understanding Metabolic Fluxes and Pathways Deregulation

The study of metabolic fluxes provides a dynamic view of how cells process nutrients and energy. researchgate.netnih.gov Deregulation of these pathways is a hallmark of many diseases, including cancer. frontiersin.orgresearchgate.net Fluorinated carbohydrates are powerful tools for investigating these processes due to their ability to be taken up by cells and, in some cases, become metabolically trapped. researchgate.netnih.govnih.gov

The principle of metabolic trapping is famously exemplified by 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used radiotracer in positron emission tomography (PET) for cancer diagnosis. nih.govnih.gov [¹⁸F]FDG is taken up by cells, phosphorylated, but cannot be further metabolized, leading to its accumulation in metabolically active cells like cancer cells. nih.govnih.gov

Inspired by this, researchers are designing other fluorinated sugars to probe different metabolic pathways. For instance, 4-deoxy-4-fluoro-D-sedoheptulose (4DFS), a related fluorinated sugar, has been synthesized to study the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netnih.gov Studies showed that 4DFS is taken up by cells and phosphorylated, but the fluorine at the C4 position prevents further enzymatic degradation by transaldolase and transketolase, effectively trapping it within the pathway. researchgate.netnih.gov This demonstrates the potential of specifically fluorinated sugars, in principle including derivatives of 4-FDG, to serve as probes for understanding metabolic fluxes and identifying points of deregulation in various pathways. researchgate.netnih.gov

| Pathway | Probe | Mechanism | Significance | Reference |

| Glycolysis | 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) | Uptake, phosphorylation, and metabolic trapping. | Widely used for cancer imaging via PET scans. | nih.govnih.gov |

| Pentose Phosphate Pathway | 4-deoxy-4-fluoro-D-sedoheptulose (4DFS) | Uptake, phosphorylation, and blockage of further enzymatic degradation. | Potential new imaging probe for the PPP. | researchgate.netnih.gov |

Conformational Analysis and Stereochemistry of 4 Deoxy 4 Fluoro D Glucose

Chair Conformation and Ring Distortions in Glucopyranose Derivatives

The fundamental pyranose ring of glucose and its derivatives, including 4-Deoxy-4-fluoro-D-glucose, predominantly adopts a chair conformation, which is the most stable arrangement to minimize steric strain. For D-glucose derivatives, this is typically the ⁴C₁ conformation, where the C1, C2, C3, and C4 atoms are in a plane, with C5 above and the ring oxygen (O5) below.

While fluorination generally does not cause a major distortion of the pyranose ring conformation, even in cases of multiple fluorine substitutions, subtle alterations can occur. rsc.org In the solid state, 4-Deoxy-4-fluoro-β-D-glucopyranose crystallizes in a slightly distorted ⁴C₁ chair conformation. nih.gov This distortion is different from that observed in β-D-glucopyranose. nih.gov Analysis using Cremer-Pople parameters, a method to quantify ring puckering, reveals that the chair conformation of 4-Deoxy-4-fluoro-β-D-glucopyranose is skewed towards a boat (BC3,O5) conformation. nih.gov In contrast, the distortion in β-D-glucopyranose leans towards a twist-boat (O5TB(C2)) conformer. nih.gov

Studies on other fluorinated glucopyranose derivatives have also noted these minor distortions. For instance, slight distortions are possible when 1,3-coaxial C-O and C-F bonds are present. rsc.orgmdpi.com However, even heavily fluorinated derivatives, including trideoxytrifluorinated and hexafluorinated pyranoses, have been observed to maintain the ⁴C₁ conformation. rsc.orgresearchgate.net The introduction of a halogen atom, in general, does not lead to significant conformational changes, and all studied halogenated 2-deoxy-D-glucose derivatives exist in the most stable ⁴C₁ chair conformation. mdpi.com

| Compound | Predominant Conformation | Observed Distortion Towards |

|---|---|---|

| β-D-glucopyranose | ⁴C₁ Chair | O5TB(C2) (Twist-Boat) |

| 4-Deoxy-4-fluoro-β-D-glucopyranose | ⁴C₁ Chair | BC3,O5 (Boat) |

Anomeric and Ring Equilibria in Fluorinated Sugars

In solution, glucose and its derivatives exist in equilibrium between their α and β anomers, which differ in the orientation of the hydroxyl group at the anomeric carbon (C1). A systematic study comparing glucose, galactose, and their monodeoxyfluorinated counterparts revealed that deoxyfluorination does not significantly alter the anomeric ratios. rsc.org However, in all cases, including 4-Deoxy-4-fluoro-D-glucose, deoxyfluorination leads to an increased preference for the axial anomer (the α-anomer in the case of glucose). rsc.org This is attributed to the greater electron-withdrawing effect of fluorine compared to the hydroxyl group. rsc.org

The mutarotation process, the interconversion between anomers, can be catalyzed by enzymes like mutarotase (B13386317). Studies using two-dimensional exchange spectroscopy (2D-EXSY) have shown that mutarotase rapidly catalyzes the exchange between the anomers of 4-Deoxy-4-fluoro-D-glucose. rsc.orgpublish.csiro.auresearchgate.net This is in contrast to glucose analogues fluorinated at the 2- and/or 3-positions, where the enzyme is not active. rsc.org The lack of activity with 2- and 3-fluorinated analogues is explained by the electron-withdrawing effect of fluorine destabilizing the necessary free aldehyde group of the open-chain form required for mutarotation. rsc.org

| Compound | Effect of Fluorination on Anomeric Ratio | Permeability Ratio (Pα/Pβ) in Human Erythrocytes |

|---|---|---|

| D-Glucose | - | - |

| 2-Deoxy-2-fluoro-D-glucose | Increased preference for axial anomer | 1.1 |

| 3-Deoxy-3-fluoro-D-glucose | Increased preference for axial anomer | 1.3 |

| 4-Deoxy-4-fluoro-D-glucose | Increased preference for axial anomer | 2.5 |

| 6-Deoxy-6-fluoro-D-glucose | Increased preference for axial anomer | 1.6 |

Influence of Fluorination on Conformational Preferences and Intramolecular Interactions

The substitution of a hydroxyl group with a fluorine atom at the C4 position of D-glucose influences not only the ring conformation and anomeric equilibrium but also the intramolecular interactions within the molecule. The high electronegativity of fluorine makes it a powerful tool for modulating the electron density of nearby groups and can be a significant factor in controlling molecular conformation. mdpi.com

One of the key intramolecular interactions in sugars is hydrogen bonding. While fluorine is a poor hydrogen bond acceptor compared to oxygen, intramolecular hydrogen bonding involving fluorine can occur, although it is generally weaker than traditional hydrogen bonds. mdpi.commdpi.com For instance, in certain fluorinated carbohydrate derivatives, intramolecular OH···F hydrogen bonds have been demonstrated. rsc.org The presence of a fluorine atom can also influence the conformational preferences of exocyclic groups, such as the hydroxymethyl group at C5. In 4-Deoxy-4-fluoro-D-glucose, the rotamer with the hydroxyl group anti-periplanar to the ring oxygen is highly unfavored, while the other two rotamers are of almost equal energy. researchgate.netresearchgate.net This suggests that hydrogen bonding involving the C4-hydroxyl group plays a minor role in determining the conformer energies in polar solutions. researchgate.netresearchgate.net

Furthermore, the introduction of fluorine can lead to stereoelectronic effects, such as the gauche effect, which involves hyperconjugation between C-H or C-C bonds and the antibonding orbital of the C-F bond (σ*C-F). researchgate.net This effect can stabilize "non-natural" conformations that would be higher in energy for the parent sugar. mdpi.com Although fluorination can restore conformational restrictions like the exo-anomeric effect in C-glycosides, the primary influence in 4-Deoxy-4-fluoro-D-glucose remains the subtle interplay of steric and electronic effects on the stable ⁴C₁ chair conformation. mdpi.com

Biological Effects and Cellular Impact of 4 Deoxy 4 Fluoro D Glucose

Inhibition of Bacterial Growth (e.g., Escherichia coli)

4-Deoxy-4-fluoro-D-glucose (4FG) demonstrates significant inhibitory effects on the growth of the bacterium Escherichia coli. nih.govcdnsciencepub.com Unlike glucose, 4FG cannot be used as a carbon source to support the growth of this organism. nih.govcdnsciencepub.com When introduced to a culture of E. coli growing in the presence of glucose, 4FG inhibits the extent of cellular growth. nih.govcdnsciencepub.com

The mechanism of its inhibitory action involves several biochemical interactions. Resting cells of Escherichia coli (ATCC 11775) can take up 4FG without subsequent catabolism, with an uptake measured at 0.06 mg per mg of dry weight. nih.govcdnsciencepub.com Within the bacterial cell, specifically in frozen-thawed cells, 4FG acts as a substrate for the phosphoenolpyruvate (B93156) phosphotransferase system. nih.govcdnsciencepub.com Its rate of phosphorylation is reportedly twice that of its isomer, 3-deoxy-3-fluoro-D-glucose. nih.govcdnsciencepub.com

The inhibition of growth extends to other carbon sources as well. For instance, the growth of E. coli K12 on lactose (B1674315) is also inhibited by the presence of 4FG. nih.govcdnsciencepub.com This is consistent with findings that 4FG is an uncompetitive inhibitor of the enzyme β-galactosidase. nih.govcdnsciencepub.com Furthermore, it is suggested that either 4FG itself or its phosphorylated form, 4-deoxy-4-fluoro-D-glucose-6-phosphate, represses the synthesis of β-galactosidase. nih.govcdnsciencepub.com These findings support the view that catabolite repression can be initiated by compounds that are not metabolized beyond the hexose-6-phosphate stage. nih.govcdnsciencepub.com The compound is thought to bind to bacterial enzymes, inhibiting their activity and ultimately leading to cell death. biosynth.com

Biochemical Effects of 4-Deoxy-4-fluoro-D-glucose on Escherichia coli

| Effect | Observation | Reference |

|---|---|---|

| Growth Support | Not a carbon source for growth. | nih.govcdnsciencepub.com |

| Growth Inhibition | Inhibits the extent of growth in the presence of glucose and lactose. | nih.govcdnsciencepub.com |

| Cellular Uptake | Absorbed by resting cells at 0.06 mg/mg dry weight without catabolism. | nih.govcdnsciencepub.com |

| Phosphorylation | Acts as a substrate for the phosphoenolpyruvate phosphotransferase system. | nih.govcdnsciencepub.com |

| Enzyme Inhibition | Acts as an uncompetitive inhibitor of β-galactosidase. | nih.govcdnsciencepub.com |

| Enzyme Repression | 4FG or its 6-phosphate derivative represses β-galactosidase synthesis. | nih.govcdnsciencepub.com |

Cellular Toxicity and Non-toxicity of Fluorinated Analogs

The cellular impact of fluorinated glucose analogs varies significantly depending on the specific compound and the cellular context. For 4-Deoxy-4-fluoro-D-glucose itself, it has been reported to be an inhibitor of bacterial enzymes with no effect on eukaryotic cells, attributed to an inability to bind with enzymes in these cell types. biosynth.com

In contrast, other fluorinated analogs have been studied for their effects on various cell types, particularly in the context of medical imaging and cancer therapy.

2-fluoro-2-deoxy-D-glucose (FDG): This structural analog of glucose is described as non-toxic and is widely used as a tracer for glucose metabolism. nih.govosti.gov It is taken up by cells through glucose transporters but does not undergo glycolysis, which allows for its use in imaging metabolically active tissues like tumors. nih.gov Toxicological studies in mice and dogs showed no evidence of acute or chronic toxicity even at doses significantly higher than those used for human imaging. osti.gov

Other 2-Deoxy-D-glucose Derivatives: Fluorinated derivatives of 2-deoxy-D-glucose have shown potent cytotoxic effects on glioblastoma (GBM) cells. mdpi.com Compounds like 2-fluoro-D-glucose (2-FG) and 2,2-difluoro-D-glucose (2,2-diFG) were found to be more effective inhibitors of hexokinase II than 2-deoxy-D-glucose (2-DG) and exerted more pronounced cytotoxic effects, particularly under hypoxic conditions. mdpi.com

Fluorinated Galactosamine Analogs: Research into fluorinated analogs of D-glucosamine and D-galactosamine has revealed varying levels of cytotoxicity. researchgate.net A study on acetylated 3-fluoro, 4-fluoro, and 3,4-difluoro analogs of D-glucosamine and D-galactosamine assessed their toxicity against selected cancer cell lines. researchgate.net Additionally, the compound 4-Deoxy-4-fluoro-N-azidoacetylgalactosamine (4FGalNAz) was found to not perturb endogenous glycosylation pathways, unlike its counterpart 4FGalNAc, and displayed low cellular toxicity at effective concentrations. ru.nl

The position of the fluorine atom on the glucose molecule is critical for its biological interaction. For example, the replacement of the hydroxyl group at the C-2 position (as in 2-FDG) is detrimental to its uptake by sodium-glucose cotransporters (SGLTs), while substitution at the C-4 position (as in 4-FDG) allows it to be a substrate for SGLTs. mdpi.comrsc.org

Comparative Cellular Effects of Fluorinated Glucose Analogs

| Compound | Reported Cellular Effect | Cell Type | Reference |

|---|---|---|---|

| 4-Deoxy-4-fluoro-D-glucose (4FG) | Inhibits bacterial enzymes; reported to have no effect on eukaryotic cells. | Bacteria / Eukaryotic cells | biosynth.com |

| 2-fluoro-2-deoxy-D-glucose (FDG) | Non-toxic; inhibits glycosylation; taken up by cells but does not undergo glycolysis. | Animal models, various tissues | nih.govosti.gov |

| 2-fluoro-D-glucose (2-FG) | Potent cytotoxic effects; more effective hexokinase II inhibitor than 2-DG. | Glioblastoma cells (U-87, U-251) | mdpi.com |

| 2,2-difluoro-D-glucose (2,2-diFG) | Potent cytotoxic effects; more effective hexokinase II inhibitor than 2-DG. | Glioblastoma cells (U-87, U-251) | mdpi.com |

| 4-Deoxy-4-fluoro-N-azidoacetylgalactosamine (4FGalNAz) | Does not perturb endogenous glycosylation; low toxicity at 50 μM. | Mammalian cells | ru.nl |

Future Directions and Emerging Research Avenues

Development of Novel Fluorinated Carbohydrate Probes

The success of fluorinated glucose analogs has spurred the development of a new generation of carbohydrate-based probes designed for greater specificity and novel applications. The journey from the widely used 2-FDG to the more specialized 4-FDG illustrates a strategic shift towards creating probes that can interrogate specific biological processes. rsc.org

The development of 4-FDG and its derivatives is rooted in the need to create tools that can differentiate between various glucose transport mechanisms. rsc.org This has led to the design of probes that build upon the foundational structure of 4-FDG. A significant advancement in this area is the synthesis of α-methyl-4-[¹⁸F]-fluoro-4-deoxy-D-glucopyranoside (Me4FDG), a methylated analog of 4-FDG. rsc.org This modification was specifically designed to create a tracer with high selectivity for sodium-D-glucose co-transporters (SGLTs) over the more ubiquitous glucose transporters (GLUTs). rsc.orgresearchgate.net The design of Me4FDG was informed by earlier studies on its non-fluorinated counterpart, α-methyl-D-glucopyranoside (αMDG), which also showed selectivity for SGLT uptake. rsc.org

The principle of modifying the core structure of 4-FDG is being extended to other types of sugars and metabolic pathways. For instance, researchers have designed and synthesized fluorinated derivatives of D-sedoheptulose, such as 4-deoxy-4-fluoro-D-sedoheptulose (4DFS), to probe the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.net The rationale is that fluorination at a key position can halt enzymatic degradation, causing the probe to be trapped within cells and allowing for the visualization of metabolic activity in that specific pathway. researchgate.net

These developments highlight a trend toward creating a diverse library of fluorinated carbohydrate probes, each tailored to investigate specific enzymes, transporters, or metabolic routes. The structural insights gained from 4-FDG are thus a critical stepping stone for the rational design of future probes with enhanced selectivity and new functionalities. rsc.org

Elucidation of Undiscovered Metabolic Pathways and Interactions

A primary research application of 4-Deoxy-4-fluoro-D-glucose lies in its ability to dissect the intricate and often overlapping pathways of glucose metabolism. Its unique interaction with glucose transporters provides a powerful tool to distinguish between the functions of the two major families of glucose transporters: the facilitative glucose transporters (GLUT) and the sodium-dependent glucose co-transporters (SGLT). rsc.org

Systematic studies have revealed that the hydroxyl groups at the C-1, C-3, and C-6 positions of D-glucose are critical for uptake by GLUTs, while the C-4 position is less so. rsc.org Conversely, the hydroxyl groups at the C-2 and C-3 positions are essential for transport by SGLTs. rsc.org This structural distinction forms the basis for using 4-FDG to probe these pathways. Since 4-FDG has a fluorine atom at the C-4 position, it can still be recognized and transported by GLUTs, but its interaction with SGLTs is significantly different. rsc.org

The radiolabeled version, [¹⁸F]4-FDG, has been employed to investigate the physiological roles of both SGLTs and GLUTs, demonstrating a high affinity for SGLTs while also being a substrate for GLUTs. rsc.org This dual interaction allows for comparative studies. To further refine this approach, the methylated analog, α-methyl-4-[¹⁸F]-fluoro-4-deoxy-D-glucopyranoside (Me4FDG), was developed. researchgate.net Me4FDG is selectively taken up by SGLTs but not by GLUTs, providing a targeted method to visualize and quantify SGLT activity specifically. researchgate.net

This has enabled researchers to explore the differential expression and function of these transporters in various tissues and disease states. For example, in studies on Pseudomonas putida, 4-FDG was used as a membrane probe to investigate the mechanism of glucose transport, revealing a protein in the outer membrane responsible for its defluorination. In Escherichia coli, 4-FDG was shown to inhibit growth on lactose (B1674315) and repress β-galactosidase synthesis, providing insights into catabolite repression mechanisms.

The ability to selectively probe SGLT function has significant implications for understanding glucose homeostasis and the pathophysiology of diseases like diabetes and cancer, where these transporters play crucial roles. researchgate.netnih.gov

Expansion of Biomedical Imaging Applications

Building on its role in elucidating metabolic pathways, [¹⁸F]-labeled 4-Deoxy-4-fluoro-D-glucose and its derivatives are expanding the frontiers of biomedical imaging, particularly in Positron Emission Tomography (PET). While [¹⁸F]2-FDG PET imaging is a standard clinical tool for visualizing tumors based on their high glucose uptake via GLUT transporters, it cannot provide a complete picture of glucose metabolism, especially in tumors that utilize other transport mechanisms. nih.gov

The development of SGLT-specific tracers, notably α-methyl-4-[¹⁸F]-fluoro-4-deoxy-D-glucopyranoside (Me4FDG), has opened up new possibilities for cancer imaging. researchgate.net Research has shown that certain tumors, including pancreatic and prostate cancers and glioblastomas, express the renal isoform SGLT2. nih.gov Me4FDG PET introduces a novel method to image these specific tumors, which may not be as avid for [¹⁸F]2-FDG. researchgate.netnih.gov This allows for a more comprehensive characterization of a tumor's metabolic phenotype. rsc.org

Beyond oncology, the application of these novel tracers is being explored in other areas. For instance, fluorinated glucose analogs like 2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM) have been investigated for identifying plaque inflammation in atherosclerosis, as the macrophages involved in this process have high glucose consumption. rsc.org The development of probes like 4-deoxy-4-fluoro-D-sedoheptulose (4DFS) for the pentose phosphate pathway also holds promise for future imaging applications, potentially allowing for the visualization of metabolic dysregulation in a wider range of diseases. researchgate.net

The table below summarizes key research findings on the expanded biomedical imaging applications of 4-FDG and its derivatives.

| Tracer | Target | Key Research Finding | Potential Imaging Application | Reference |

|---|---|---|---|---|

| [¹⁸F]4-FDG | SGLT and GLUT | Demonstrates high affinity for SGLTs and also acts as a substrate for GLUTs. | Investigating the dual roles of SGLT and GLUT transporters in various physiological and pathological conditions. | rsc.org |

| α-methyl-4-[¹⁸F]-fluoro-4-deoxy-D-glucopyranoside (Me4FDG) | SGLT (SGLT1 and SGLT2) | Selectively taken up by SGLTs but not GLUTs. Enables non-invasive in-vivo measurement of SGLT activity. | Imaging SGLT-expressing tumors (e.g., pancreatic, prostate, glioblastoma) and assessing SGLT function in diseases like diabetes. | researchgate.netnih.gov |

| 4-deoxy-4-fluoro-D-sedoheptulose (4DFS) | Pentose Phosphate Pathway (PPP) | Is phosphorylated but not further metabolized by transaldolase or transketolase, leading to metabolic trapping. | A potential future PET probe for imaging the non-oxidative PPP, identifying deregulated carbohydrate metabolism. | researchgate.net |

These advancements underscore a move towards more personalized medicine, where the choice of imaging agent can be tailored to the specific molecular characteristics of a disease. rsc.org

Therapeutic Potential and Drug Discovery Research

The insights gained from using 4-Deoxy-4-fluoro-D-glucose and its derivatives as research probes are paving the way for new therapeutic strategies and drug discovery efforts. The ability to specifically target and visualize the activity of transporters like SGLT2 not only enhances diagnostic capabilities but also provides a platform for developing and evaluating targeted therapies. nih.gov

A prime example is the link between Me4FDG PET imaging and SGLT2 inhibitors. SGLT2 inhibitors are an established class of drugs for treating type 2 diabetes. nih.gov The discovery that certain cancers overexpress SGLT2 suggests that these drugs could potentially be repurposed as anti-cancer agents. nih.gov Me4FDG PET could play a crucial role in this process by:

Identifying patients whose tumors express SGLT2 and who would therefore be most likely to respond to SGLT2 inhibitor therapy.

Monitoring therapeutic response by visualizing the change in SGLT2 activity after treatment.

Furthermore, research has shown that Me4FDG PET can predict the effectiveness of SGLT2 inhibitor therapy in patients with type 2 diabetes. nih.gov The level of Me4FDG excretion before treatment was found to be a robust predictor of the long-term reduction in HbA1c levels, suggesting that the tracer can provide a direct measure of the endogenous SGLT2 processes that determine therapeutic success. nih.gov

The development of novel fluorinated carbohydrates also contributes to the broader field of drug discovery. researchgate.net Fluorination is a common strategy in medicinal chemistry to improve the pharmacological properties of molecules, such as metabolic stability and binding affinity. The synthesis and biological evaluation of compounds like 4-FDG and its analogs provide valuable structure-activity relationship data that can guide the design of new enzyme inhibitors or glycomimetic drugs. researchgate.netacs.org For instance, research into fluorinated derivatives of sedoheptulose (B1238255) has highlighted their potential as therapeutic agents for conditions like hypoglycemia and cancer by inhibiting sugar metabolism. researchgate.net

The table below details research findings related to the therapeutic and drug discovery potential of 4-FDG and related compounds.

| Compound/Tracer | Area of Research | Key Research Finding | Therapeutic/Drug Discovery Implication | Reference |

|---|---|---|---|---|